molecular formula C19H21N3O4 B12181670 N-(2,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12181670
M. Wt: 355.4 g/mol
InChI Key: ZESHRQHAARDABX-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic carboxamide derivative featuring a fused [1,2]oxazolo[5,4-b]pyridine core. The compound is characterized by:

  • A 3-methyl group at position 3 of the oxazole ring.
  • A 6-isopropyl (propan-2-yl) group at position 6 of the pyridine ring.
  • A 2,4-dimethoxyphenyl carboxamide substituent at position 2.

The compound’s synthesis likely involves coupling of the oxazolo-pyridine carboxylic acid with 2,4-dimethoxyaniline under standard amidation conditions .

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21N3O4/c1-10(2)15-9-13(17-11(3)22-26-19(17)21-15)18(23)20-14-7-6-12(24-4)8-16(14)25-5/h6-10H,1-5H3,(H,20,23)

InChI Key

ZESHRQHAARDABX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Core Formation via Cyclization Reactions

The oxazolo[5,4-b]pyridine core is synthesized through intramolecular cyclization. A primary method involves reacting 3-aminopyridine-2(1H)-ones with cyclic anhydrides (e.g., succinic, maleic, or glutaric anhydrides) to form intermediates that undergo cyclization (Figure 1).

Mechanistic Pathway :

  • Acylation : The amino group of 3-aminopyridine-2(1H)-one reacts with the anhydride to form a monoamide.

  • Cyclization : Intramolecular nucleophilic attack by the hydroxyl group on the adjacent carbonyl carbon forms the oxazole ring.

Reagent Solvent Temperature Yield Reference
Succinic anhydrideToluene110°C75–85%
Maleic anhydrideDMF80°C70–78%
Glutaric anhydrideTHF65°C68–72%

Propan-2-yl Group Installation

The 6-(propan-2-yl) substituent is introduced through alkylation or cross-coupling :

  • Alkylation : Reaction with isopropyl halides (e.g., isopropyl iodide) under basic conditions (e.g., NaH, DMF).

  • Cross-Coupling : Palladium-catalyzed coupling with isopropylboronic esters (e.g., Suzuki-Miyaura reaction).

Carboxamide Formation

The 4-carboxamide group is synthesized via amide coupling :

  • Activation : The carboxylic acid intermediate is activated using reagents like EDC/HOBt or CDI.

  • Coupling : Reaction with 2,4-dimethoxyaniline under inert conditions (e.g., DCM, RT).

Step Reagents Conditions Yield Reference
Oxazole core formationSuccinic anhydride, H₂SO₄Toluene, 110°C, 6 hr80%
AlkylationIsopropyl iodide, NaHDMF, 0°C → RT, 12 hr65%
Amide couplingEDC, HOBt, 2,4-DMADCM, RT, 24 hr70%

Detailed Synthesis Protocol

Step 1: Oxazolo[5,4-b]pyridine Core Synthesis

Starting Material : 3-Aminopyridine-2(1H)-one.
Procedure :

  • Acylation : React with succinic anhydride (1.2 eq) in toluene at 110°C for 6 hours.

  • Cyclization : Remove solvent, cool, and recrystallize (EtOH/H₂O).

Purification : Column chromatography (SiO₂, EtOAc/hexanes).

Step 2: Alkylation at C6 Position

Starting Material : Oxazolo[5,4-b]pyridine-4-carboxylic acid.
Procedure :

  • Activation : Treat with CDI (1.1 eq) in THF at 0°C.

  • Alkylation : Add isopropyl iodide (1.5 eq) and stir at RT for 12 hours.

Yield : 65–70% after purification.

Step 3: Amide Coupling

Starting Material : 6-(Propan-2-yl)oxazolo[5,4-b]pyridine-4-carboxylic acid.
Procedure :

  • Activation : React with EDC (1.2 eq) and HOBt (1.2 eq) in DCM.

  • Coupling : Add 2,4-dimethoxyaniline (1.1 eq) and stir at RT for 24 hours.

Purification : Crystallization (EtOAc/pentane).

Optimization and Challenges

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cyclization steps but may reduce selectivity. Non-polar solvents (e.g., toluene, THF) favor alkylation and coupling reactions.

Catalyst Selection

Palladium catalysts (e.g., Pd(PPh₃)₄) improve yields in cross-coupling reactions but increase costs. Base selection (e.g., NaH vs. K₂CO₃) impacts deprotonation efficiency and side reactions.

Scalability

Microwave-assisted synthesis reduces reaction times (e.g., 25–30 minutes vs. 6–12 hours) and improves reproducibility.

Comparative Analysis of Methods

Method Core Formation Substituent Introduction Yield Advantages Limitations
Cyclic AnhydrideSuccinic anhydrideAlkylation/Coupling70–85%High purity, simple workupLimited to cyclic anhydrides
Cross-CouplingSuzuki-Miyaura reactionPd-catalyzed alkylation60–75%Flexible substituent diversityHigh catalyst costs
MicrowaveMulti-component reactionOne-pot synthesis75–82%Shorter reaction timesRequires specialized equipment

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exhibit potent antimicrobial properties. For instance, derivatives with oxazole and pyridine structures have shown effectiveness against various bacterial strains. A study reported the inhibition rates of different compounds against Xanthomonas oryzae and Ralstonia solanacearum, with some derivatives achieving EC50 values as low as 11.4 mg/L .

Anticancer Properties:
The compound's structure suggests potential as an anticancer agent. Similar heterocyclic compounds have been identified as inhibitors of key pathways involved in cancer progression. For example, benzothiazole and benzoxazole derivatives have demonstrated activity against cancer cell lines by modulating NF-κB pathways and other oncogenic signals .

Agricultural Applications

Pesticidal Activity:
The compound has potential applications in agriculture as a pesticide. Research has shown that similar oxazole derivatives can effectively control phytopathogenic microorganisms. For instance, compounds with structural similarities have been evaluated for their herbicidal and fungicidal activities against various crops . The introduction of the pyridine group has been linked to enhanced antibacterial activity against plant pathogens.

Data Table: Antimicrobial Efficacy of Related Compounds

Compound NameTarget PathogenEC50 (mg/L)Inhibition Rate (%)
Compound AXanthomonas oryzae47.652.40
Compound BRalstonia solanacearum36.871.60
N-(2,4-dimethoxyphenyl)-3-methyl...Xanthomonas citri11.450.97

Material Science

Polymeric Applications:
The compound's unique chemical structure may allow for its use in developing advanced materials such as polymers with specific properties. Research into similar oxazole-containing compounds suggests they can be utilized to enhance the thermal stability and mechanical strength of polymer matrices .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various oxazole derivatives against Xanthomonas species. The results indicated that modifications to the methoxy and methyl groups significantly influenced the antimicrobial activity, with specific compounds achieving notable inhibition rates .

Case Study 2: Anticancer Activity
In vitro studies on related pyridine derivatives demonstrated their ability to inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The findings suggest that further exploration of this compound could yield promising results for cancer therapeutics .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

(a) N-(3,4-Dimethoxyphenyl) Analog ()

  • Structural difference : The methoxy groups are at positions 3 and 4 of the phenyl ring instead of 2 and 3.

(b) N-(4-Fluoro-2-methylphenyl) Derivative ()

  • Structure : Features a 4-fluoro-2-methylphenyl group instead of 2,4-dimethoxyphenyl.
  • Key differences :
    • Fluorine’s electron-withdrawing nature vs. methoxy’s electron-donating properties.
    • Reduced steric bulk due to methyl vs. methoxy groups.

Core Heterocycle Modifications

(a) Pyrazolo[3,4-b]pyridine Derivatives ()

  • Structure : Replaces the oxazole ring with a pyrazole (e.g., 1-(4-fluorophenyl)-6-methyl-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid).
  • Impact : Pyrazole’s nitrogen-rich core may enhance hydrogen bonding but reduce lipophilicity compared to the oxazole-containing target compound .

(b) Benzimidazole Hybrid ()

  • Structure : N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl] derivative.
  • Key differences :
    • Addition of a benzimidazole-thioether side chain.
    • Higher molecular weight (423.53 g/mol vs. ~350–370 g/mol for simpler analogs).
  • Implications : Increased complexity may improve target specificity but reduce bioavailability .

Substituent Variations on the Oxazolo-Pyridine Core

(a) 3-Phenyl-6-(propan-2-yl) Derivative ()

  • Structure : Replaces the 3-methyl group with a phenyl ring.

(b) Dimethyl Substitution ()

  • Structure : N-Benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide.
  • Key differences :
    • 3,6-Dimethyl groups instead of 3-methyl-6-isopropyl.
    • Benzyl vs. dimethoxyphenyl carboxamide.
  • Implications : Reduced steric bulk at position 6 (methyl vs. isopropyl) may improve solubility but weaken hydrophobic interactions .

Table 1. Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Substituents
Target Compound C₂₁H₂₃N₃O₄ 381.43 N/A 3-Me, 6-isoPr, 2,4-OMePh
N-(3,4-Dimethoxyphenyl) Analog () C₂₁H₂₃N₃O₄ 381.43 N/A 3-Me, 6-isoPr, 3,4-OMePh
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl) Derivative () C₂₀H₁₈FN₃O₃ 367.38 N/A 3-Me, 6-furyl, 4-F-2-MePh
3-Phenyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid () C₁₈H₁₆N₂O₃ 308.34 95% 3-Ph, 6-isoPr, -COOH
N-Benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide () C₁₉H₁₉N₃O₂ 321.38 N/A 3,6-diMe, Bn

Discussion of Structural-Activity Trends

  • Methoxy vs. Halo Substituents : Methoxy groups (e.g., 2,4-OMePh) enhance solubility and electron donation, whereas halogens (e.g., 4-F in ) improve metabolic stability but may reduce binding affinity in polar environments .
  • Isopropyl vs. Methyl at Position 6 : The bulkier isopropyl group in the target compound likely enhances hydrophobic interactions in target binding pockets compared to smaller methyl groups .
  • Carboxamide vs. Carboxylic Acid : Carboxamides (e.g., target compound) exhibit better cell permeability than carboxylic acids (e.g., ) due to reduced ionization at physiological pH .

Biological Activity

N-(2,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in pharmacology and agriculture.

Chemical Overview

Molecular Structure and Properties:

PropertyValue
Molecular FormulaC19H21N3O4
Molecular Weight355.4 g/mol
IUPAC NameThis compound
InChI KeyZESHRQHAARDABX-UHFFFAOYSA-N
SMILESCC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=C(C=C(C=C3)OC)OC

Synthesis

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. Common reagents include dimethylformamide (DMF), phosphorus oxychloride (POCl3), and various amines. The synthesis route can be optimized for yield and cost-effectiveness using techniques like continuous flow reactors.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets depend on the specific application and context.

Antimicrobial Activity

Research indicates that derivatives of oxazole and pyridine structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown promising antibacterial activity against pathogens such as Xanthomonas oryzae and Ralstonia solanacearum. The introduction of electron-withdrawing groups has been linked to enhanced antibacterial efficacy .
CompoundBacteriaConcentrationAntibacterial Activity
1Xoc47.6 mg/LUp-regulates SDH
2Xoo100 mg/L52.4%
3Rs100 mg/L71.6%

Anticancer Activity

Studies have demonstrated that oxazole derivatives possess anticancer properties. In vitro testing against various cancer cell lines (e.g., HeLa cervical cancer cells) has shown that these compounds can inhibit cell proliferation effectively .

Case Studies

  • Antibacterial Efficacy : A study reported that a derivative similar to the compound exhibited an inhibition rate of 52.40% against Xanthomonas citri at a concentration of 100 mg/L. This suggests potential agricultural applications in crop protection .
  • Anticancer Research : In vitro studies indicated that compounds with similar structures could significantly reduce cell viability in cancer lines, highlighting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridine derivatives, followed by cyclization to form the oxazolo-pyridine core. Key steps include:

  • Condensation : Use 2,4-dimethoxyaniline and a functionalized pyridine precursor under acidic conditions (e.g., acetic acid) to form the carboxamide linkage .
  • Cyclization : Employ catalysts like ytterbium triflate in ethanol under ultrasonic irradiation (4 hours, room temperature) to enhance reaction efficiency and purity (~95%) .
  • Optimization : Adjust solvent polarity (ethanol vs. DMF), temperature (RT to 80°C), and catalyst loading (0.1–1.0 equiv.) to maximize yield. Monitor via TLC and NMR .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Use 2D NMR (COSY, HSQC) to confirm connectivity in complex regions .
  • FTIR : Identify carbonyl stretches (~1650 cm⁻¹) and oxazole ring vibrations (~1590 cm⁻¹) .
  • Mass Spectrometry (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. Compare calculated vs. experimental m/z values for validation .

Advanced Research Questions

Q. How can design of experiments (DoE) methodologies optimize synthesis or biological testing?

  • Methodological Answer :

  • Screening : Use factorial designs (e.g., 2^k) to identify critical parameters (e.g., catalyst concentration, solvent ratio). For example, a 3-factor design (catalyst, temperature, time) reduces experiments by 50% while resolving interactions .
  • Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., yield vs. pH/temperature) to pinpoint optimal conditions. Validate with central composite designs .

Q. What computational strategies predict reaction pathways or structure-activity relationships (SAR)?

  • Methodological Answer :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to map transition states and intermediates. Software like Gaussian or ORCA can simulate cyclization energetics .
  • SAR Modeling : Use molecular docking (AutoDock) to assess interactions with biological targets (e.g., kinases). Compare with analogs (e.g., trifluoromethyl derivatives) to quantify lipophilicity effects (clogP) .

Q. How should contradictory biological assay data (e.g., IC50 variability) be resolved?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA to identify outliers or batch effects. Replicate assays with controlled variables (e.g., cell passage number, solvent purity) .
  • Orthogonal Assays : Validate using SPR (surface plasmon resonance) for binding affinity or transcriptomics to confirm downstream target engagement .

Q. What advanced derivatization strategies enhance metabolic stability or selectivity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the isopropyl group with cyclopropyl or trifluoromethyl to improve metabolic stability (e.g., t1/2 in microsomes) .
  • Prodrug Design : Introduce ester or amide prodrug moieties at the carboxamide site to enhance solubility. Monitor hydrolysis kinetics via HPLC .

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